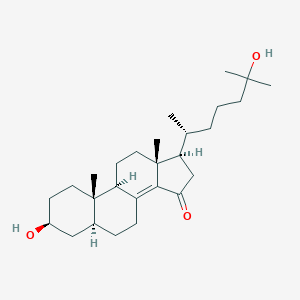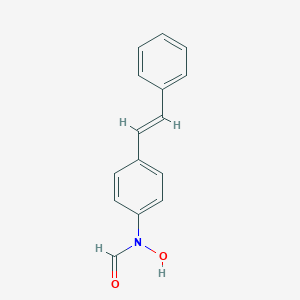![molecular formula C35H43ClN2O7 B219058 (13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone CAS No. 124689-64-1](/img/structure/B219058.png)
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone is a natural product found in Nostoc with data available.
Aplicaciones Científicas De Investigación
Aryl Substitution Reactivity
- Study on Aryl Substitution : Research by Capozzi et al. (1980) explored the reactivity of thiirenium ions with aryl substitution at ring carbons. They studied reactions with compounds like 1-(4-methoxyphenyl)propyne, providing insights into the reactivity and intermediacy of similar complex molecules (Capozzi, Dacol, Lucchini, Modena, & Valle, 1980).
Synthesis of Vulpinic Acids
- Synthesis of Mushroom and Lichen Pigments : Mallinger, Le Gall, and Mioskowski (2009) reported on the synthesis of vulpinic acids from 3-(4-methoxyphenyl)tetronic acid. This research highlights methods of synthesizing complex organic compounds that may be related to the chemical structure (Mallinger, Le Gall, & Mioskowski, 2009).
Studies on Sugar Derivatives
- Research on Sugar Derivatives : Horton and Philips (1972) investigated the synthesis and behavior of methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, a compound with certain similarities in complexity and functional groups to the chemical . This research provides insights into the behavior of complex organic molecules under various conditions (Horton & Philips, 1972).
Complexes with Sodium Ion
- Synthesis of Novel Complexes : A study by Guo and Zong (1994) focused on the synthesis of new N-Pivot lariat crown ethers and their complexes with sodium ions. This research is relevant for understanding the interaction of complex organic molecules with metal ions (Guo & Zong, 1994).
Coordination Properties
- Coordination Properties of Complexes : Crociani and Richards (1978) explored the coordination properties of complexes containing a σ-bonded 1,4-diaza-3-methyl-butadiene-2-yl group, providing valuable insights into the coordination behavior of complex compounds with various substituents (Crociani & Richards, 1978).
Propiedades
Número CAS |
124689-64-1 |
|---|---|
Nombre del producto |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
Fórmula molecular |
C35H43ClN2O7 |
Peso molecular |
639.2 g/mol |
Nombre IUPAC |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9-,15-14+ |
Clave InChI |
QLGFKEFRTAOKJU-JIIHXHDGSA-N |
SMILES isomérico |
CC1CNC(=O)C(NC(=O)/C=C\CC(OC(=O)C(OC1=O)CC(C)C)C(C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Sinónimos |
cryptophycin 46 cryptophycin-46 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



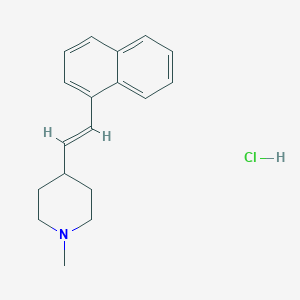
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

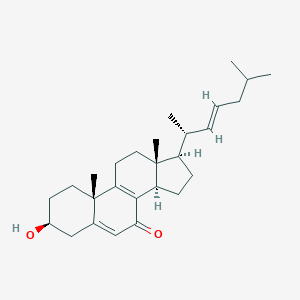

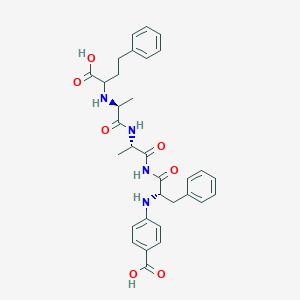
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)

